4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate
Description
4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate is a synthetic ester compound featuring a nitrobenzenecarboxylate backbone modified with a methoxy-oxo-propenyl group.
Properties
IUPAC Name |
[4-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6/c1-23-16(19)10-7-12-5-8-15(9-6-12)24-17(20)13-3-2-4-14(11-13)18(21)22/h2-11H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUPJMXKXKCUBK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize existing research findings on its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds using murine P388 and L1210 cells, as well as human Molt 4/C8 and CEM T-lymphocytes. The results indicated that many compounds displayed IC50 values less than 10 µM, suggesting potent cytotoxic activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate | P388 | <10 |
| Related Compound A | L1210 | <10 |
| Related Compound B | Molt 4/C8 | <1 |
The cytotoxic effects were attributed to the structural features of these compounds, particularly the presence of electron-withdrawing groups like nitro and carbonyl functionalities which enhance their reactivity and interaction with cellular targets.
The mechanism by which 4-(3-Methoxy-3-oxo-1-propenyl)phenyl 3-nitrobenzenecarboxylate exerts its biological effects appears to involve the induction of apoptosis in cancer cells. The activation of specific signaling pathways leading to cell death has been proposed based on studies that assessed apoptosis markers such as caspase activation and PARP cleavage .
Case Study 1: Antitumor Efficacy
In a recent case study focusing on the antitumor efficacy of structurally similar compounds, researchers observed that treatment with these compounds resulted in significant tumor regression in xenograft models. The study highlighted the selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
Case Study 2: Structure-Activity Relationship (SAR)
Another important aspect is the structure-activity relationship (SAR) analysis conducted on various derivatives. The study found that modifications in the aryl substituents significantly influenced the potency of these compounds. For example, compounds with electron-withdrawing groups showed enhanced cytotoxicity compared to those with electron-donating groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Nitro vs. Chloro Substituents : The 3-nitro group in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to the 4-chloro analog . This difference likely impacts reactivity in nucleophilic substitution or coupling reactions.
- Thioether Modification: The sulfur-containing analog (Santa Cruz Biotechnology) may exhibit altered solubility and redox properties due to the thioether linkage, which is more polarizable than ester or ether bonds .
Research Findings and Theoretical Insights
While direct experimental data for the target compound are sparse, computational tools like Multiwfn (a wavefunction analysis program) could predict its electronic properties. For example:
- Electrostatic Potential (ESP) Analysis: The nitro group would create a region of positive ESP, making the adjacent carbonyl group more reactive toward nucleophiles .
- Orbital Composition : Hybridization of the propenyl moiety with the aromatic system could be analyzed to assess conjugation effects .
Q & A
Q. Table 1: Key Spectroscopic Benchmarks
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Setting | Application |
|---|---|---|
| Basis Set | 6-311++G(d,p) | Electronic structure |
| Solvent Model | PCM (Water) | UV-Vis simulation |
| Functional | B3LYP | FMO/NBO analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
